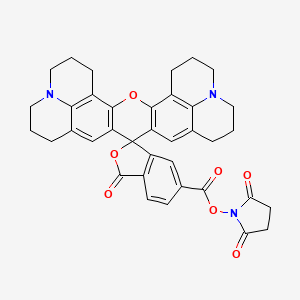
tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl ester group, a bromomethyl group, and a fluoropyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Bromomethylation: The bromomethyl group can be introduced using bromomethylating agents like bromoform or dibromomethane in the presence of a base.
Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, offering advantages in terms of sustainability and scalability .
化学反応の分析
Types of Reactions
Tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidine derivatives, while hydrolysis will produce the corresponding carboxylic acid.
科学的研究の応用
Tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structural features make it a valuable scaffold for the development of new pharmaceuticals.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of fine chemicals and agrochemicals
作用機序
The mechanism of action of tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromomethyl and fluoropyrrolidine groups can interact with target molecules through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions .
類似化合物との比較
Similar Compounds
tert-Butyl (3R)-3-(chloromethyl)-3-fluoropyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
tert-Butyl (3R)-3-(bromomethyl)-3-chloropyrrolidine-1-carboxylate: Similar structure but with a chloropyrrolidine ring instead of a fluoropyrrolidine ring.
tert-Butyl (3R)-3-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxypyrrolidine ring instead of a fluoropyrrolidine ring.
Uniqueness
Tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate is unique due to the presence of both bromomethyl and fluoropyrrolidine groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H17BrFNO2 |
|---|---|
分子量 |
282.15 g/mol |
IUPAC名 |
tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17BrFNO2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7H2,1-3H3/t10-/m0/s1 |
InChIキー |
OUGGBJCLSCFLRW-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@](C1)(CBr)F |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-[Tert-butyl(diphenyl)silyl]oxynaphthalen-1-yl]-3-[[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]iminomethyl]naphthalen-2-ol](/img/structure/B12282329.png)

![Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium](/img/structure/B12282349.png)

![4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbaldehyde](/img/structure/B12282362.png)
![3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12282374.png)
![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12282379.png)
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)
![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)



